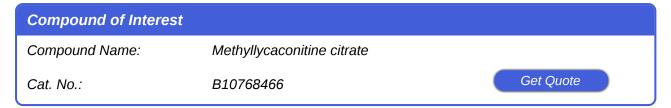


structural analysis of Methyllycaconitine and its citrate salt

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An In-Depth Technical Guide to the Structural Analysis of Methyllycaconitine and its Citrate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) is a complex norditerpenoid alkaloid isolated from various Delphinium (larkspur) species.[1] It is a highly potent and selective competitive antagonist of the $\alpha7$ nicotinic acetylcholine receptor ($\alpha7$ -nAChR), making it an invaluable molecular probe for studying the pharmacology of this receptor and a compound of interest in drug development, particularly for neurological conditions.[2][3][4][5] Due to its poor water solubility, MLA is most commonly available and utilized in its citrate salt form, which enhances its usability in research settings.[1][4]

This technical guide provides a comprehensive overview of the structural analysis of methyllycaconitine and its citrate salt, summarizing key physico-chemical data, outlining experimental protocols for structural elucidation, and visualizing its mechanism of action.

Chemical and Physical Properties

The fundamental properties of Methyllycaconitine and its citrate salt are crucial for its handling, formulation, and interpretation in experimental settings. The data compiled from various sources are presented below.



Property	Methyllycaconitine (Free Base)	Methyllycaconitine Citrate
Molecular Formula	Сз7Н50N2O10[6][7]	C43H58N2O17 (or C37H50N2O10 • C6H8O7)[8]
Molecular Weight	682.8 g/mol [6][7]	874.9 g/mol [5][8]
Appearance	Amorphous solid[1]	Solid[5]
Melting Point	~128 °C (amorphous)[1]	Not specified
Solubility	Soluble in chloroform, poorly soluble in water.[1]	Soluble in water (up to 100 mM) and DMSO.
Optical Rotation [α]D	+49° (in alcohol)[1]	Not specified
рКа	Not recorded; considered a weak base.[1]	Not applicable
CAS Number	21019-30-7[7]	351344-10-0[3][5]

Structural Elucidation and Key Methodologies

The complex, highly oxygenated hexacyclic structure of MLA was a significant challenge to elucidate. The definitive molecular structure was first published in 1959, with a critical correction to the stereochemistry at the C-1 position made in the early 1980s.[4] The primary techniques for confirming and analyzing the structure of MLA and related norditerpenoid alkaloids are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. For MLA and its analogues, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to assign proton and carbon signals and establish through-bond connectivity.

General Protocol for Structural Characterization of MLA Analogues:



- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Instrumentation: Record spectra on a high-field NMR spectrometer (e.g., 500 MHz).[1][9]
- ¹H NMR Acquisition:
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
 - Acquire data with sufficient scans to achieve a high signal-to-noise ratio.
 - Report chemical shifts (δ) in parts per million (ppm), followed by multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
- ¹³C NMR Acquisition:
 - Record with complete proton decoupling.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
 - Report chemical shifts (δ) in ppm.
- 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish ¹H-¹H connectivities, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively, to confirm the full carbon skeleton and substituent placement.

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including absolute stereochemistry. While the free base of MLA has not been crystallized, the structure of a chemical derivative was used to support the initial structural assignment.[4] More recently, the crystal structure of the perchlorate salt of MLA has been reported.[10]

General Protocol for Single-Crystal X-ray Diffraction:



- Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For MLA salts, polar solvents would be appropriate.
- Data Collection:
 - Mount a suitable crystal on a goniometer head.
 - Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
- Structure Solution and Refinement:
 - Process the diffraction data (integration and scaling).
 - Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.
 - Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
- Data Reporting: The final structure is reported as a Crystallographic Information File (CIF), containing atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information.

Spectroscopic and Crystallographic Data

While a complete, publicly available dataset for methyllycaconitine itself is scarce, data from closely related analogues and salts provide significant structural insight.

NMR Spectroscopic Data of MLA Analogues

The following tables summarize representative ¹H and ¹³C NMR data for a simplified AE-bicyclic analogue of MLA, which retains key parts of the core structure. This data is critical for understanding the chemical environment of the core nuclei.[1]



Table 1: Representative ¹H NMR Data for an MLA Analogue.[1] (Solvent: CDCl₃, 500 MHz)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
NCH ₂ CH ₃	1.10	t	7.2
OCH₂CH₃	1.28	t	7.1
H7eq	1.46–1.57	m	-
H6ax, H6eq	2.00-2.18	m	-
H8eq	2.19–2.28	m	-
NCH ₂ CH ₃ , H5, H8ax, H4ax	2.37–2.60	m	-
H2ax	2.94	d	12.0
H4eq	3.15	d	11.1
H2eq	3.22	d	11.4
OCH₂CH₃	4.21	q	7.1

Table 2: Representative ¹³C NMR Data for an MLA Analogue.[1] (Solvent: CDCl₃, 125 MHz)



Carbon Assignment	Chemical Shift (δ, ppm)
NCH ₂ CH ₃	12.7
OCH ₂ CH ₃	14.1
C7	20.5
C6	34.1
C8	36.8
C5	47.2
NCH ₂ CH ₃	51.1
C1	58.8
C4	59.9
OCH ₂ CH ₃	61.0
C2	61.6
Ester C=O	171.1
C9 (Ketone)	212.6

X-ray Crystallography Findings

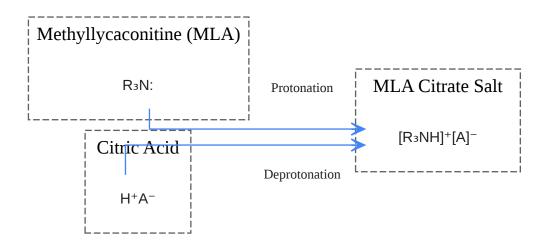
The crystal structure of methyllycaconitine perchlorate (MLA-HClO₄) has been reported, providing key insights into its solid-state conformation.[10] A critical finding is the conformation of the A/E-rings, which form an azabicycle system. In the protonated salt form, these rings adopt a boat/chair conformation in the crystal lattice. This contrasts with the conformation of the free base, which typically exists in a twisted-chair/twisted-chair state. This conformational change upon protonation is crucial for understanding its interaction with biological receptors. [10]

Structural Analysis of the Citrate Salt

MLA is a tertiary amine and thus a weak base. Citric acid is a tricarboxylic acid. The citrate salt is formed by an acid-base reaction where one or more of the carboxylic acid protons from citric



acid are transferred to the basic nitrogen atom of the MLA molecule, forming an ammonium cation and a citrate anion. This ionic interaction is what constitutes the salt. The increased polarity of the resulting salt is responsible for its enhanced water solubility compared to the free base.



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Caption: Formation of Methyllycaconitine Citrate Salt via Proton Transfer.

Mechanism of Action and Signaling Pathway

MLA exerts its biological effects by acting as a competitive antagonist at the α 7 nicotinic acetylcholine receptor (α 7-nAChR).[2] These receptors are ligand-gated ion channels that, upon binding to the endogenous neurotransmitter acetylcholine (ACh), open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. MLA has a high affinity for the same binding site as ACh but does not activate the channel. By occupying the site, it physically blocks ACh from binding, thereby inhibiting receptor function and downstream signaling.

The following workflow illustrates this competitive antagonism at a synapse.



MLA Mechanism of Action at the α 7-nAChR

Synaptic Transmission Acetylcholine (ACh) Methyllycaconitine (MLA) (Agonist) (Antagonist) Binds Competitively Binds α7-nAChR (Binding Site) Activated by ACh Inhibited by MLA Channel Remains Closed Channel Opens (Blocked) Na⁺/Ca²⁺ Influx No Ion Influx

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Inhibition of Signal

Caption: Competitive Antagonism of MLA at the α7 Nicotinic Acetylcholine Receptor.

Neuronal Depolarization

& Signal Propagation

Conclusion

The structural analysis of Methyllycaconitine reveals a complex norditerpenoid alkaloid whose three-dimensional architecture is fundamental to its potent and selective antagonism of the α 7-nAChR. Key structural features, such as the core hexacyclic system and the conformation of the A/E-rings, have been elucidated through a combination of NMR spectroscopy and X-ray crystallography. The citrate salt, formed through a simple acid-base reaction, provides a water-



soluble form that is essential for its use in biological and pharmacological research. A thorough understanding of its structure and mechanism of action continues to drive its use as a critical tool for neuroscientists and is a prerequisite for the rational design of new therapeutic agents targeting the nicotinic acetylcholine receptor system.

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